molecular formula C9H17NO B12860947 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol

2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol

Cat. No.: B12860947
M. Wt: 155.24 g/mol
InChI Key: WSJXPUVMCYQVHS-DTORHVGOSA-N
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Description

2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure with a hexahydrocyclopenta[c]pyrrole ring system, making it an interesting subject for chemical research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of sulfur ylides with carbonyl compounds can lead to the formation of the desired compound through an intramolecular cyclization process . This method offers mild reaction conditions and high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The use of catalysts, such as palladium-based catalysts, can enhance the reaction rates and selectivity . Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group allows for oxidation reactions, while the nitrogen-containing ring can participate in nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]ethanol

InChI

InChI=1S/C9H17NO/c11-5-4-10-6-8-2-1-3-9(8)7-10/h8-9,11H,1-7H2/t8-,9+

InChI Key

WSJXPUVMCYQVHS-DTORHVGOSA-N

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2C1)CCO

Canonical SMILES

C1CC2CN(CC2C1)CCO

Origin of Product

United States

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